molecular formula C17H28O2 B15179028 (Bis(3-methylbutoxy)methyl)benzene CAS No. 94231-95-5

(Bis(3-methylbutoxy)methyl)benzene

Cat. No.: B15179028
CAS No.: 94231-95-5
M. Wt: 264.4 g/mol
InChI Key: TVAMBUYNQKUINU-UHFFFAOYSA-N
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Description

The compound 1,4-Bis(3-methylbutoxy)-2,5-bis(3,2’:6’,3”-terpyridin-4’-yl)benzene (hereafter referred to as the "target compound") is a tetra-dentate ligand featuring a central benzene ring substituted with two 3-methylbutoxy groups and two terpyridinyl moieties. It is synthesized via a multi-step process starting from 2,5-Bis(3-methylbutoxy)benzene-1,4-dicarbaldehyde, followed by condensation reactions to introduce the terpyridinyl units . Key properties include:

  • Molecular Formula: C₄₀H₄₄N₆O₂
  • Molecular Weight: 676.83 g/mol
  • Melting Point: 220–221°C
  • Characterization: Confirmed by NMR, UV-Vis spectroscopy, MALDI-TOF-MS, and HR-MS .

The compound forms trinodal self-penetrating coordination networks when reacted with cobalt(II) thiocyanate, as demonstrated by single-crystal X-ray diffraction .

Properties

CAS No.

94231-95-5

Molecular Formula

C17H28O2

Molecular Weight

264.4 g/mol

IUPAC Name

bis(3-methylbutoxy)methylbenzene

InChI

InChI=1S/C17H28O2/c1-14(2)10-12-18-17(19-13-11-15(3)4)16-8-6-5-7-9-16/h5-9,14-15,17H,10-13H2,1-4H3

InChI Key

TVAMBUYNQKUINU-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCOC(C1=CC=CC=C1)OCCC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Bis(3-methylbutoxy)methyl)benzene typically involves the reaction of benzaldehyde with 3-methylbutanol in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiacetal intermediate, which then reacts with another molecule of 3-methylbutanol to form the final acetal product .

Industrial Production Methods

Industrial production of (Bis(3-methylbutoxy)methyl)benzene follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Commonly, the reaction is carried out under reflux conditions with continuous removal of water to drive the reaction to completion .

Chemical Reactions Analysis

Types of Reactions

(Bis(3-methylbutoxy)methyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of (Bis(3-methylbutoxy)methyl)benzene involves its interaction with various molecular targets and pathways. In chemical reactions, the acetal groups can undergo hydrolysis to form the corresponding aldehyde and alcohol. The benzene ring can participate in electrophilic aromatic substitution reactions, where the electron-rich aromatic system reacts with electrophiles to form substituted products .

Comparison with Similar Compounds

Data Tables

Table 1: Key Properties of Target Compound and Structural Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups Applications References
1,4-Bis(3-methylbutoxy)-2,5-bis(terpyridinyl)benzene C₄₀H₄₄N₆O₂ 676.83 220–221 Terpyridinyl, 3-methylbutoxy MOFs, Catalysis
1,4-Bis(2-ethylbutoxy)-2,5-bis(terpyridinyl)benzene C₄₀H₄₄N₆O₂ 676.83 209–212 Terpyridinyl, 2-ethylbutoxy MOFs
(Trimethoxymethyl)benzene C₁₀H₁₄O₃ 182.22 N/A Methoxy Organic synthesis
1,1-Bis(3-methylbutoxy)hexane C₁₆H₃₄O₂ 258.44 N/A Alkoxy Solvent, Intermediate

Table 2: Coordination Chemistry Comparison

Compound Metal Binding Sites Network Type Notable Properties
Target Compound 4 (Terpyridinyl N) Trinodal self-penetrating High thermal stability, porous
Compound 1 4 (Terpyridinyl N) Trinodal self-penetrating Moderate steric hindrance
(3-Methylbutoxy)benzene None N/A Non-coordinating, volatile

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